Scaffold Specificity for 5-HT6 Receptor Modulation vs. Azepine Analogs
Benzofuro[3,2-c]pyridine derivatives are explicitly claimed as a distinct chemical series with activity as 5-HT6 modulators, separate from structurally related azepine analogs [1]. This patent-protected differentiation indicates a unique binding mode that is not shared by other heterocyclic cores, such as azepines, which are also described in the same invention.
| Evidence Dimension | Patent Claimed Chemical Series |
|---|---|
| Target Compound Data | Benzofuro[3,2-c]pyridine series |
| Comparator Or Baseline | Azepine analogs |
| Quantified Difference | Distinct chemical series with separate claims for 5-HT6 modulation |
| Conditions | Patent US 2012/0184531 A1, description of invention |
Why This Matters
This chemical distinction supports the selection of the benzofuro[3,2-c]pyridine core for novel IP generation and avoids prior art covering alternative scaffolds.
- [1] Guzzo, P. R., et al. (2012). US Patent Application US 2012/0184531 A1. Benzofuro[3,2-c] pyridines and related analogs as serotonin sub-type 6 (5-HT6) modulators for the treatment of obesity, metabolic syndrome, cognition and schizophrenia. View Source
